4-Butoxy-2,6-difluorobenzyl bromide

Physical Form Handling Liquid Dispensing

4-Butoxy-2,6-difluorobenzyl bromide (IUPAC: 2-(bromomethyl)-5-butoxy-1,3-difluorobenzene) is a difluorinated benzyl bromide derivative with a para-butoxy substituent, molecular formula C11H13BrF2O, and a molecular weight of 279.12 g/mol. It belongs to the class of halogenated benzyl electrophiles used as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C11H13BrF2O
Molecular Weight 279.12 g/mol
CAS No. 1373921-06-2
Cat. No. B1380501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-2,6-difluorobenzyl bromide
CAS1373921-06-2
Molecular FormulaC11H13BrF2O
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C(=C1)F)CBr)F
InChIInChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3
InChIKeyKKQBMPQTIHRCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-2,6-difluorobenzyl bromide (CAS 1373921-06-2): Core Identity and Procurement Properties


4-Butoxy-2,6-difluorobenzyl bromide (IUPAC: 2-(bromomethyl)-5-butoxy-1,3-difluorobenzene) is a difluorinated benzyl bromide derivative with a para-butoxy substituent, molecular formula C11H13BrF2O, and a molecular weight of 279.12 g/mol [1]. It belongs to the class of halogenated benzyl electrophiles used as synthetic intermediates in medicinal chemistry and agrochemical research. The compound is supplied as a clear, colorless liquid at ambient temperature , with commercial purity specifications typically ≥95% (min.) to 97% , and is stored at ambient conditions .

Why 4-Butoxy-2,6-difluorobenzyl bromide Cannot Be Swapped with Other Difluorobenzyl Bromides


Compounds within the difluorobenzyl bromide class are not interchangeable because the substitution pattern on the aromatic ring fundamentally alters three selection-critical properties: (i) physical state and handling behavior, (ii) lipophilicity and associated partitioning characteristics, and (iii) electronic modulation of the benzylic electrophile reactivity. The para-butoxy group in 4-butoxy-2,6-difluorobenzyl bromide (CAS 1373921-06-2) renders the compound a liquid at room temperature , whereas the unsubstituted 2,6-difluorobenzyl bromide is a crystalline solid (mp 51–55 °C) , directly impacting dispensing and formulation workflows. Furthermore, the butoxy chain elevates the computed XlogP to 3.9 , compared to logP values of 2.86–3.06 for the non-butoxy analog , altering solubility and membrane partitioning. The regioisomeric 3-butoxy variant (CAS 1706446-25-4) costs 1.4–13× more per gram than the 4-butoxy compound , making it uneconomical for scale-up. These quantifiable differences mean that direct substitution without re-validation of synthetic outcomes and process parameters is scientifically unsound.

Quantitative Comparative Evidence for 4-Butoxy-2,6-difluorobenzyl bromide (CAS 1373921-06-2)


Physical State Differentiation: Liquid Handling vs. Solid Dispensing

4-Butoxy-2,6-difluorobenzyl bromide is supplied and stored as a clear, colorless liquid at ambient temperature . Its closest non-butoxy analog, 2,6-difluorobenzyl bromide (CAS 85118-00-9), is a white to pale cream crystalline solid with a melting point of 51–55 °C . This physical state difference eliminates the need for pre-melting or solvent dissolution prior to liquid-phase reactions when using the target compound, reducing preparation time and enabling direct volumetric dispensing.

Physical Form Handling Liquid Dispensing

Lipophilicity Enhancement: Computed logP Difference Drives Partitioning Behavior

The para-butoxy substituent elevates the computed lipophilicity of the target compound to XlogP = 3.9 , compared to experimentally derived and computed logP values of 2.86–3.06 for 2,6-difluorobenzyl bromide [1]. This ΔlogP of +0.8 to +1.0 log units represents an approximately 6- to 10-fold increase in octanol/water partition coefficient, indicating significantly higher hydrophobicity.

Lipophilicity XlogP Membrane Permeability

Cost Efficiency vs. Regioisomer: 4-Butoxy Isomer Offers Lower Procurement Cost

The 4-butoxy regioisomer (CAS 1373921-06-2) is priced at £60.00 per gram from Apollo Scientific , whereas the 3-butoxy regioisomer (CAS 1706446-25-4) costs £82.00 per gram from the same supplier and ¥125,000 (approx. £660) per gram from Fujifilm Wako . This represents a 27% to 11-fold cost premium for the meta-substituted regioisomer. The non-butoxy 2,6-difluorobenzyl bromide is substantially cheaper at approximately €9.20/g (25 g pack) , but lacks the butoxy functionality.

Procurement Cost Regioisomer Scale-up Economics

Computed Topological Polar Surface Area and Rotatable Bond Count Differentiate Molecular Flexibility

The target compound has a computed topological polar surface area (TPSA) of 9.2 Ų and 5 rotatable bonds . In comparison, 2,6-difluorobenzyl bromide has a TPSA of 0.0 Ų and 1 rotatable bond . The additional four rotatable bonds arise from the n-butoxy chain, conferring greater conformational flexibility. The modest TPSA of 9.2 Ų remains well below the 140 Ų threshold associated with poor membrane permeability, suggesting the compound retains favorable permeability characteristics despite the added polarity.

Molecular Flexibility PSA Drug-like Properties

Purification and Purity Specification: 97% Assay from Primary Supplier

The target compound is available at 97% purity from Apollo Scientific (the primary manufacturing source supplying Sigma-Aldrich) , supported by batch-specific Certificates of Analysis including FTIR and typical batch COA documentation . A minimum purity specification of 95% is listed by alternative vendors . The 3-butoxy regioisomer is also offered at 97% purity from the same primary supplier , but at a higher cost. The non-butoxy 2,6-difluorobenzyl bromide is commonly supplied at 96% purity .

Purity Quality Specification Reproducibility

Optimal Application Scenarios for 4-Butoxy-2,6-difluorobenzyl bromide Based on Quantitative Differentiation


Automated Parallel Synthesis and Liquid-Handling Workflows

The liquid physical form of 4-butoxy-2,6-difluorobenzyl bromide at ambient temperature [1] makes it directly compatible with automated liquid dispensing systems without pre-heating or solvent dissolution. This is a distinct operational advantage over solid 2,6-difluorobenzyl bromide (mp 51–55 °C) , which requires melting or pre-dissolution prior to robotic handling, adding time and potential variability to high-throughput experimentation (HTE) campaigns.

Medicinal Chemistry SAR Programs Requiring Lipophilic Benzyl Electrophiles

The elevated XlogP of 3.9 [1] compared to 2.86–3.06 for the non-butoxy analog positions 4-butoxy-2,6-difluorobenzyl bromide as the preferred benzyl electrophile when increased lipophilicity is desired in the target scaffold. The 5 rotatable bonds of the butoxy chain [2] provide conformational flexibility that can be exploited to probe hydrophobic pocket interactions, while the 2,6-difluoro pattern maintains the metabolic stability benefits of fluorine substitution.

Cost-Constrained Academic and Early-Stage Discovery Programs

At £60/g from the primary manufacturer [1], the 4-butoxy isomer offers a 27% cost saving over the 3-butoxy regioisomer (£82/g) and an approximately 11-fold cost advantage over the Fujifilm Wako sourcing option for the 3-butoxy isomer [2]. For discovery programs that require the C11H13BrF2O scaffold with a butoxy substituent, selecting the 4-substituted regioisomer maximizes the number of diversification reactions achievable within a fixed reagent budget.

Synthesis of Fluorinated Agrochemical Intermediates

The 4-butoxy-2,6-difluorobenzyl alcohol analog (CAS 438050-19-2) has been described as a versatile intermediate in the preparation of agrochemicals, particularly herbicides and fungicides [1]. 4-Butoxy-2,6-difluorobenzyl bromide serves as the direct electrophilic precursor to this alcohol via reduction, as well as enabling C–N, C–S, and C–O bond formations through nucleophilic substitution at the benzylic bromide center . The compound's documented synthetic route via bromination of 4-butoxy-2,6-difluorotoluene [2] provides a reliable entry point for gram-to-kilogram scale-up.

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